An In-depth Technical Guide to the Physicochemical Properties of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole
An In-depth Technical Guide to the Physicochemical Properties of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole
For the attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the novel heterocyclic compound, 3-(dimethoxymethyl)-1-methyl-1H-pyrazole. In the dynamic landscape of medicinal chemistry and drug discovery, a profound understanding of a molecule's physicochemical characteristics is paramount. These properties govern a compound's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with biological targets.[1][2][3][4][5] This document is structured to deliver not just data, but a deeper, field-proven perspective on the causality behind experimental choices and the self-validating nature of robust scientific protocols. While experimental data for this specific molecule is not extensively available in the public domain, this guide synthesizes predicted data for closely related analogs, established analytical methodologies, and expert insights to provide a robust framework for its characterization.
Introduction: The Pyrazole Scaffold and the Significance of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole
The pyrazole ring system is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[6] The unique arrangement of nitrogen atoms in the pyrazole ring allows for diverse substitution patterns, enabling fine-tuning of a molecule's properties to achieve desired therapeutic effects. The subject of this guide, 3-(dimethoxymethyl)-1-methyl-1H-pyrazole, is a functionalized pyrazole with potential applications as a versatile building block in the synthesis of more complex pharmaceutical agents. The dimethoxymethyl group can serve as a protected aldehyde, offering a synthetic handle for further molecular elaboration, while the N-methyl group can influence the compound's polarity, metabolic stability, and receptor binding.
A thorough characterization of its physicochemical properties is the critical first step in unlocking the full potential of this molecule in any research and development program.
Molecular Structure and Core Identifiers
A foundational understanding of the molecule's structure is essential for interpreting its physicochemical properties.
| Identifier | Value | Source |
| IUPAC Name | 3-(dimethoxymethyl)-1-methyl-1H-pyrazole | N/A |
| CAS Number | Not available for the N-methylated form. The CAS number for the related compound 3-(dimethoxymethyl)-1H-pyrazole is 111573-59-2. | [7][8] |
| Molecular Formula | C₇H₁₂N₂O₂ | Calculated |
| Molecular Weight | 156.18 g/mol | Calculated |
| Canonical SMILES | CN1C=C(C=N1)C(OC)OC | Calculated |
| InChI Key | Not available | N/A |
Key Physicochemical Properties: Theoretical Insights and Experimental Protocols
The following sections delve into the critical physicochemical properties of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole. For each property, we will discuss its importance in a drug discovery context, provide predicted values for the closely related 3-(dimethoxymethyl)-1H-pyrazole where available, and outline a detailed, best-practice experimental protocol for its determination.
Acidity and Basicity (pKa)
Importance: The ionization state of a molecule at physiological pH (typically 7.4) is dictated by its pKa. This, in turn, profoundly impacts its solubility, permeability across biological membranes, and binding to target proteins. For pyrazoles, the basicity of the ring nitrogens is a key parameter.
Theoretical Considerations: The pyrazole ring is weakly basic. The presence of the N-methyl group in 3-(dimethoxymethyl)-1-methyl-1H-pyrazole will slightly increase the basicity of the N2 nitrogen compared to the unsubstituted pyrazole. The dimethoxymethyl group is electronically neutral and is expected to have a minimal impact on the pKa. A predicted pKa value for the related 3-(dimethoxymethyl)-1H-pyrazole is 13.83 ± 0.10, which likely corresponds to the acidity of the N-H proton.[7][8] The basic pKa of the pyrazole ring is expected to be in the range of 2-3.
Experimental Protocol for pKa Determination (Potentiometric Titration):
This protocol describes a robust method for determining the pKa of a compound by monitoring pH changes during titration with an acid or base.
-
Preparation of the Analyte Solution:
-
Accurately weigh approximately 1-5 mg of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole.
-
Dissolve the compound in a suitable co-solvent (e.g., methanol or DMSO) if its aqueous solubility is low, and then dilute with deionized water to a final volume of 50 mL. The final concentration of the organic co-solvent should be kept to a minimum.
-
-
Calibration of the pH Electrode:
-
Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25 °C).
-
-
Titration:
-
Place the analyte solution in a thermostatted vessel and stir continuously.
-
Use a calibrated micro-burette to add standardized 0.1 M HCl (for basic pKa) or 0.1 M NaOH (for acidic pKa) in small, precise increments.
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Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa is determined from the inflection point of the titration curve, which corresponds to the half-equivalence point.
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Workflow for pKa Determination by Potentiometric Titration
Caption: Workflow for pKa determination.
Lipophilicity (LogP/LogD)
Importance: Lipophilicity is a critical determinant of a drug's pharmacokinetic profile, influencing its absorption, distribution, and ability to cross cell membranes.[4] It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more relevant.
Theoretical Considerations: The N-methyl group and the two methyl groups of the dimethoxymethyl moiety will contribute to the lipophilicity of the molecule. The pyrazole ring itself is relatively polar. The oxygen atoms in the dimethoxymethyl group will slightly decrease the lipophilicity. Overall, 3-(dimethoxymethyl)-1-methyl-1H-pyrazole is expected to be a moderately lipophilic compound.
Experimental Protocol for LogP Determination (Shake-Flask Method):
This classic method directly measures the partitioning of a compound between two immiscible phases.[9]
-
Preparation of Phases:
-
Pre-saturate n-octanol with water and water with n-octanol by shaking them together overnight and then separating the layers.
-
-
Sample Preparation:
-
Prepare a stock solution of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole in the aqueous phase at a known concentration.
-
-
Partitioning:
-
In a centrifuge tube, combine a known volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.
-
Centrifuge the mixture to achieve complete phase separation.
-
-
Concentration Analysis:
-
Carefully remove an aliquot from the aqueous phase.
-
Determine the concentration of the compound in the aqueous phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
-
Calculation:
-
The concentration in the octanol phase is determined by mass balance.
-
LogP is calculated using the formula: LogP = log₁₀([Compound]octanol / [Compound]aqueous).
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Solubility
Importance: Adequate aqueous solubility is essential for a drug to be absorbed from the gastrointestinal tract and to be formulated for intravenous administration.[5] Poor solubility is a major hurdle in drug development.
Theoretical Considerations: The presence of two nitrogen atoms and two oxygen atoms in 3-(dimethoxymethyl)-1-methyl-1H-pyrazole suggests it will have some degree of aqueous solubility. The N-methyl group and the hydrocarbon backbone will decrease solubility. The overall solubility is expected to be moderate.
Experimental Protocol for Thermodynamic Solubility Determination:
This method determines the equilibrium solubility of a compound.
-
Sample Preparation:
-
Add an excess amount of solid 3-(dimethoxymethyl)-1-methyl-1H-pyrazole to a known volume of the desired buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Equilibration:
-
Shake the suspension at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Filter the suspension through a fine-pored filter (e.g., 0.22 µm) to remove any undissolved solid.
-
-
Concentration Analysis:
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC with a standard curve).
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Melting Point and Boiling Point
Importance: The melting point is a key indicator of a compound's purity and crystal lattice energy. The boiling point provides information about its volatility.
Predicted Values: For the related compound, 3-(dimethoxymethyl)-1H-pyrazole, the boiling point is reported as 92-94 °C at 0.23 mmHg.[7][8] The N-methylated derivative is expected to have a slightly higher boiling point due to its increased molecular weight.
Experimental Protocol for Melting Point Determination (Capillary Method):
-
Sample Preparation:
-
Finely powder a small amount of the crystalline solid.
-
Pack the powder into a capillary tube to a height of 2-3 mm.
-
-
Measurement:
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.
-
Experimental Protocol for Boiling Point Determination (Distillation): [10]
-
Apparatus Setup:
-
Set up a simple distillation apparatus with a round-bottom flask, a condenser, a thermometer, and a receiving flask.
-
-
Distillation:
-
Place the liquid sample in the round-bottom flask with a few boiling chips.
-
Heat the flask gently.
-
The boiling point is the temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature on the thermometer during distillation.
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Logical Relationship of Core Physicochemical Properties
Caption: Interplay of physicochemical properties.
Chemical Stability
Importance: Understanding the chemical stability of a compound under various conditions (e.g., pH, temperature, light) is crucial for its storage, handling, and formulation.
Theoretical Considerations: The pyrazole ring is generally stable. The dimethoxymethyl group, being an acetal, is susceptible to hydrolysis under acidic conditions to yield the corresponding aldehyde. The N-methyl group is expected to be stable.
Experimental Protocol for pH-Dependent Stability Assay:
-
Buffer Preparation:
-
Prepare a series of buffers at different pH values (e.g., pH 2, 5, 7.4, and 9).
-
-
Sample Incubation:
-
Prepare stock solutions of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole and dilute them into each buffer to a final known concentration.
-
Incubate the solutions at a controlled temperature (e.g., 37 °C).
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Quench any reaction if necessary (e.g., by neutralizing the pH).
-
Analyze the concentration of the parent compound remaining using a validated HPLC method.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the parent compound versus time for each pH.
-
The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t₁/₂) can be calculated as 0.693/k.
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Conclusion and Future Directions
This technical guide has provided a comprehensive framework for understanding and determining the key physicochemical properties of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole. While direct experimental data remains to be fully elucidated, the theoretical considerations and detailed experimental protocols presented herein offer a clear roadmap for the characterization of this promising molecule. A thorough investigation of these properties will be instrumental in guiding its future development, whether as a key intermediate in complex syntheses or as a scaffold for novel therapeutic agents. The interplay of these fundamental characteristics ultimately dictates the journey of a molecule from the laboratory bench to potential clinical applications, underscoring the critical importance of the foundational knowledge outlined in this guide.
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